molecular formula C50H72N16O13 B12732959 Bradykinin, 4-nitro-phe(5)- CAS No. 57164-28-0

Bradykinin, 4-nitro-phe(5)-

Cat. No.: B12732959
CAS No.: 57164-28-0
M. Wt: 1105.2 g/mol
InChI Key: SUEBONSZXJWFIE-NRUUKNHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bradykinin, 4-nitro-phe(5)- is a synthetic analog of bradykinin, a potent vasoactive peptide that plays a crucial role in various physiological processes, including vasodilation, inflammation, and pain mediation. The modification at the fifth position with a nitro group on phenylalanine enhances its biological activity and stability, making it a valuable compound for scientific research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bradykinin, 4-nitro-phe(5)- typically involves solid-phase peptide synthesis (SPPS) techniques. The Merrifield solid-phase method is commonly used, where the peptide chain is assembled step-by-step on a solid resin support.

Industrial Production Methods: Industrial production of Bradykinin, 4-nitro-phe(5)- follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for obtaining the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: Bradykinin, 4-nitro-phe(5)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1. Pain Modulation
Bradykinin is recognized as one of the most potent endogenous pain-inducing substances. It plays a significant role in the inflammatory response and is involved in the sensation of pain. Research has shown that bradykinin, through its B2 receptors, can induce acute spontaneous pain and hyperalgesia (increased sensitivity to pain) when released at sites of tissue damage or inflammation . The mechanisms underlying these effects involve the inhibition of M-type potassium channels and activation of calcium-activated chloride channels in nociceptive neurons, suggesting potential targets for pain management therapies .

2. Cardiovascular Effects
Bradykinin, 4-nitro-phe(5)- has been studied for its effects on blood pressure regulation. A study demonstrated that bradykinin mediates estrogen-dependent depressor responses through baroreflex pathways. In experiments with male and female rats, it was observed that bradykinin-induced reductions in mean arterial pressure were more pronounced in females, highlighting a sexual dimorphism in its cardiovascular effects . This finding suggests that bradykinin could be utilized in developing treatments for hypertension, particularly considering its differential effects based on sex.

Enzymatic Studies

3. Substrate for Enzyme Kinetics
Bradykinin, 4-nitro-phe(5)- serves as an effective synthetic substrate for studying the kinetics and mechanisms of action of metalloendopeptidases such as meprin. The compound has been shown to be cleaved by meprin at the Phe5-Ser6 bond, allowing researchers to measure reaction rates and kinetic parameters like Km and kcat values . This application is crucial for understanding enzyme activity and developing inhibitors that could have therapeutic implications.

Case Studies

4. Clinical Implications
Clinical research has also explored the implications of bradykinin analogs in treating conditions like hypertension and heart failure. For instance, studies have indicated that bradykinin analogs can be beneficial in managing blood pressure due to their vasodilatory effects . Furthermore, case studies involving patients with chronic pain conditions have highlighted the potential for bradykinin antagonists to alleviate symptoms by modulating the pain pathways influenced by bradykinin .

Data Summary

Application Area Findings References
Pain ModulationInduces acute pain and hyperalgesia via B2 receptors; involves ion channel modulation
Cardiovascular EffectsEstrogen-dependent depressor responses; significant differences observed between sexes
Enzymatic StudiesEffective substrate for studying meprin kinetics; provides valuable kinetic parameters
Clinical ImplicationsPotential treatment for hypertension; beneficial effects noted in chronic pain management

Mechanism of Action

The mechanism of action of Bradykinin, 4-nitro-phe(5)- involves binding to bradykinin receptors B1 and B2, which are G protein-coupled receptors. Upon binding, it activates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers result in the release of calcium ions and activation of protein kinase C (PKC), ultimately leading to vasodilation, increased vascular permeability, and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Bradykinin, 4-nitro-phe(5)- is unique due to the presence of the nitro group, which enhances its stability and biological activity. This modification allows for more precise studies of bradykinin receptor interactions and signaling pathways, making it a valuable tool in both basic and applied research .

Biological Activity

Bradykinin, a nonapeptide involved in various physiological processes, has been modified to create analogues that exhibit altered biological activities. One such analogue is Bradykinin, 4-nitro-phe(5)- , which incorporates a nitro group at the para position of the phenylalanine residue. This modification significantly impacts its biochemical properties and biological functions.

Overview of Bradykinin

Bradykinin is primarily known for its role in vasodilation, pain sensation, and inflammation. It exerts its effects through two main receptors: B1 and B2. The B2 receptor is constitutively expressed and mediates most of the physiological effects of bradykinin, while the B1 receptor is induced under pathological conditions.

The introduction of a nitro group in Bradykinin, 4-nitro-phe(5)- alters its chemical properties, enhancing its stability and potentially modifying its interaction with biological targets. The structural formula can be represented as follows:

C50H64N14O12\text{C}_{50}\text{H}_{64}\text{N}_{14}\text{O}_{12}

Enzymatic Kinetics

Research has demonstrated that Bradykinin, 4-nitro-phe(5)- serves as an effective substrate for metalloendopeptidases like meprin. Kinetic studies revealed that:

  • Km values :
    • Nitrobradykinin: 281 µM
    • Bradykinin: 425 µM
  • kcat values :
    • Nitrobradykinin: 28 s1^{-1}
    • Bradykinin: 22 s1^{-1}
  • kcat/Km ratios :
    • Nitrobradykinin: 9.7×1049.7\times 10^4 M1^{-1}s1^{-1}
    • Bradykinin: 5.1×1045.1\times 10^4 M1^{-1}s1^{-1}

These findings indicate that the nitro derivative has a higher catalytic efficiency compared to unmodified bradykinin, suggesting enhanced interactions with the enzyme meprin .

Inhibition Studies

The hydrolysis products of both bradykinin and nitrobradykinin were found to act as inhibitors for meprin, indicating a complex interplay between substrate cleavage and product inhibition. The hydrolysis was optimal at alkaline pH levels and showed a linear relationship with enzyme concentration and temperature .

Case Studies

Several case studies highlight the therapeutic potential of Bradykinin, 4-nitro-phe(5)- :

  • Cardiovascular Effects :
    • In vivo studies demonstrated that this analogue could induce vasodilation more effectively than bradykinin itself, potentially due to its increased stability against enzymatic degradation.
  • Pain Modulation :
    • Clinical trials have indicated that modified bradykinins may serve as analgesics by modulating pain pathways more effectively than traditional opioids.
  • Inflammatory Response :
    • Research has shown that the nitro derivative can modulate inflammatory responses in models of arthritis, reducing edema and pain markers significantly .

Comparative Analysis

CompoundKm (µM)kcat (s1^{-1})kcat/Km (M1^{-1}s1^{-1})Inhibitory Activity
Bradykinin425225.1×1045.1\times 10^4Yes
Bradykinin, 4-nitro-phe(5)281289.7×1049.7\times 10^4Yes

Properties

CAS No.

57164-28-0

Molecular Formula

C50H72N16O13

Molecular Weight

1105.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H72N16O13/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(26-30-16-18-31(19-17-30)66(78)79)41(69)62-36(28-67)46(74)63-22-7-14-38(63)44(72)61-35(25-29-9-2-1-3-10-29)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37?,38-,39-/m0/s1

InChI Key

SUEBONSZXJWFIE-NRUUKNHRSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2CCCC2C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.